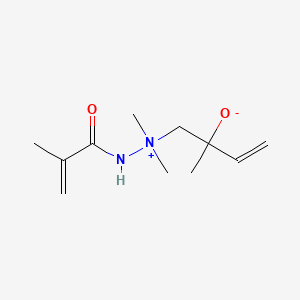![molecular formula C11H13N3O4S2 B15192071 (alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French] CAS No. 83089-56-9](/img/structure/B15192071.png)
(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine is a complex organic compound known for its unique structure and diverse applications. It is also referred to as acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, compound with 2-aminoethanol (1:1). This compound is characterized by the presence of thienyl and thiazolyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine typically involves the reaction of 2-aminoethanol with oxo((4-(2-thienyl)-2-thiazolyl)amino)acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high purity and yield. Quality control measures are implemented to monitor the composition and properties of the final product.
Chemical Reactions Analysis
Types of Reactions
(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The thienyl and thiazolyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of (alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine involves its interaction with specific molecular targets and pathways. The thienyl and thiazolyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
Flunarizine: A pharmacologically active allylamine used in the treatment of migraines.
Naftifine: Another allylamine with antifungal properties.
Uniqueness
(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine is unique due to the presence of both thienyl and thiazolyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
83089-56-9 |
|---|---|
Molecular Formula |
C11H13N3O4S2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-aminoethanol;2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H6N2O3S2.C2H7NO/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6;3-1-2-4/h1-4H,(H,13,14)(H,10,11,12);4H,1-3H2 |
InChI Key |
IUXPYASWSNRSBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


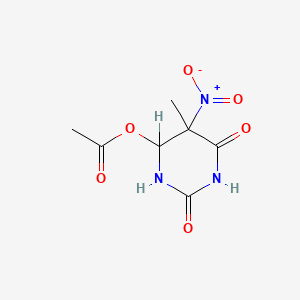
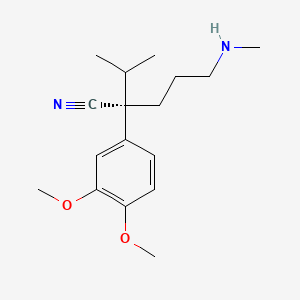
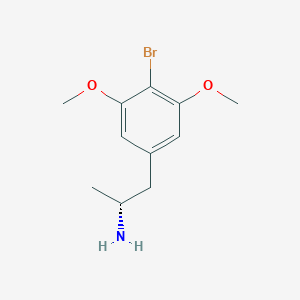
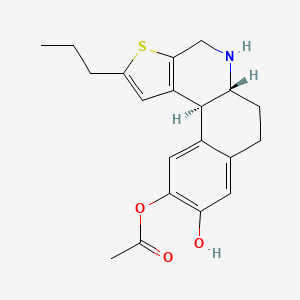
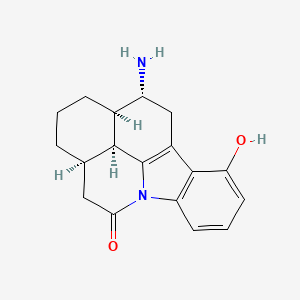
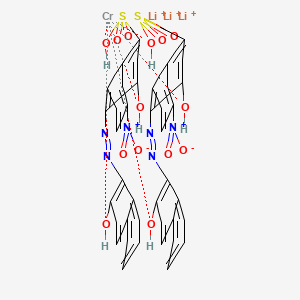
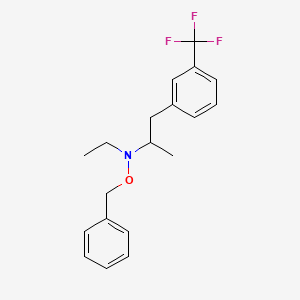

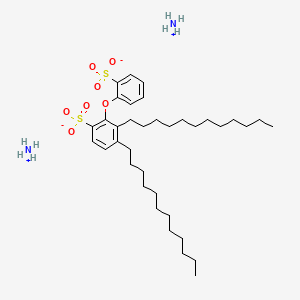
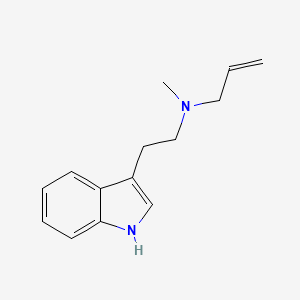
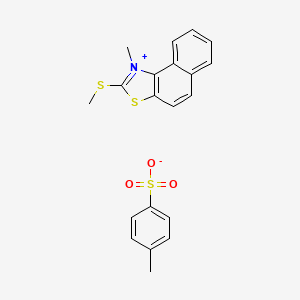
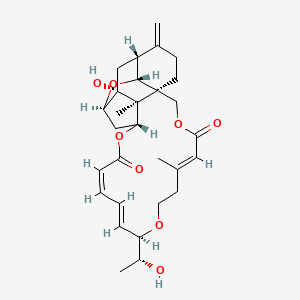
![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
